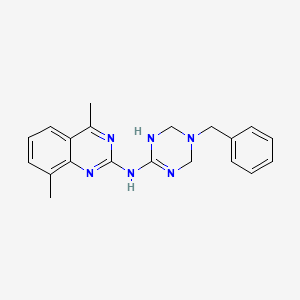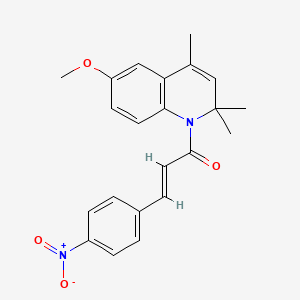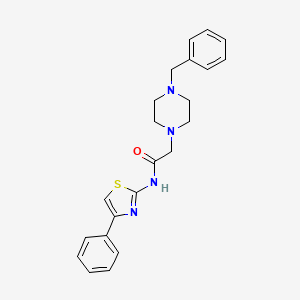![molecular formula C29H26N2O4 B11184463 N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide](/img/structure/B11184463.png)
N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide is a complex organic compound that features a furan ring, a quinoline moiety, and a phenoxy group
Preparation Methods
The synthesis of N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide can be approached through several synthetic routesIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of furan derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the furan ring may interact with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression. The phenoxy group may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds include other furan derivatives, quinoline-based molecules, and phenoxy-substituted compounds. What sets N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide apart is its unique combination of these three functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C29H26N2O4 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-2-phenoxy-N-phenylacetamide |
InChI |
InChI=1S/C29H26N2O4/c1-21-19-26(24-15-8-9-16-25(24)30(21)29(33)27-17-10-18-34-27)31(22-11-4-2-5-12-22)28(32)20-35-23-13-6-3-7-14-23/h2-18,21,26H,19-20H2,1H3 |
InChI Key |
GXTXIGCFGDZIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)COC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(4-hydroxy-3-methoxyphenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11184380.png)
![methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11184381.png)
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B11184382.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11184400.png)

![7-[2-(1-cyclohexenyl)ethyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11184408.png)
![N-(3,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11184416.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B11184420.png)

![Methyl 6-{[(furan-2-ylmethyl)sulfanyl]methyl}-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11184435.png)
![4-[2-(cyclohexen-1-yl)ethyl]-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11184438.png)
![(2-fluorophenyl)(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11184449.png)
